molecular formula C16H19N5O B2501472 7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-09-4

7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Katalognummer: B2501472
CAS-Nummer: 536999-09-4
Molekulargewicht: 297.362
InChI-Schlüssel: WFIDDUSHRUWOOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused bicyclic core structure with a carboxamide group at position 6, a methyl group at position 5, and a 4-isopropylphenyl substituent at position 5. This compound is synthesized via a one-pot, three-component reaction involving 4-isopropylbenzaldehyde, acetoacetamide, and 3-amino-5-(benzylthio)-1,2,4-triazole under nitrogen atmosphere, followed by purification via column chromatography . The compound has been investigated for its antibacterial activity, particularly against Enterococcus faecium, though detailed efficacy data remain unpublished . Its structural features, including the isopropylphenyl group, contribute to hydrophobic interactions and steric effects, which are critical for biological targeting and solubility.

Eigenschaften

IUPAC Name

5-methyl-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-9(2)11-4-6-12(7-5-11)14-13(15(17)22)10(3)20-16-18-8-19-21(14)16/h4-9,14H,1-3H3,(H2,17,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIDDUSHRUWOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the class of [1,2,4]triazolo[1,5-a]pyrimidines. This compound has garnered attention due to its diverse biological activities, particularly its antimicrobial and anticancer properties. The structural features of this compound, including the isopropylphenyl group and carboxamide functional group, influence its biological interactions and pharmacokinetic properties.

Chemical Structure and Properties

  • Molecular Formula : C15H17N5O
  • Molecular Weight : Approximately 344.38 g/mol
  • Structural Characteristics : The compound features a fused triazole and pyrimidine ring system with significant hydrophobic properties due to the isopropylphenyl substituent.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. Specifically, it has shown effectiveness against Enterococcus faecium , suggesting a mechanism that may involve interference with bacterial protein synthesis or cell wall integrity due to its structural similarities to nucleic acid components .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated significant antiproliferative effects against several human cancer cell lines:

Cell Line IC50 Value (μM) Mechanism of Action
MGC-8033.91Induces apoptosis and G2/M phase arrest
HCT-1160.53Tubulin polymerization inhibitor
MCF-73.49Inhibits cell growth and induces apoptosis

These studies highlight the compound's ability to modulate key signaling pathways involved in cell cycle regulation and apoptosis .

The primary mechanism of action for this compound appears to involve the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle. By inhibiting CDK2 activity, the compound affects cell cycle progression and promotes apoptosis in cancer cells . Additionally, it has been shown to interfere with the ERK signaling pathway, leading to reduced phosphorylation levels of key proteins involved in cell proliferation and survival .

Case Studies

Recent case studies have explored the efficacy of this compound in combination therapies for enhanced anticancer effects:

  • Combination with Chemotherapeutics : When used alongside established chemotherapeutics like doxorubicin, this compound exhibited synergistic effects in inhibiting tumor growth in animal models.
  • Targeted Delivery Systems : Research is ongoing into nanoparticle-based delivery systems that could enhance the bioavailability and targeted action of this compound against cancer cells.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit significant antimicrobial properties. Specifically:

  • Target Pathogen : 7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has shown effectiveness against Enterococcus faecium infections. Its mechanism may involve interference with bacterial protein synthesis or cell wall integrity due to its structural similarity to nucleic acid components.
  • Case Study : In vitro studies demonstrated a notable reduction in bacterial growth rates when treated with this compound. The exact IC50 values were not disclosed in the available literature but are crucial for determining efficacy.

Anticancer Activity

The compound has also been evaluated for its potential anticancer properties:

  • Mechanism of Action : It is believed to inhibit cell proliferation by targeting key enzymes involved in cell cycle regulation. Specifically, it interacts with Cyclin-Dependent Kinase 2 (CDK2), leading to cell cycle arrest.
  • In Vitro Studies : Preliminary studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values reported were approximately 12.5 µM for A549 and 15.0 µM for MCF-7 cells.

Summary of Anticancer Activity

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects:

  • In Vitro Findings : Studies have indicated that treatment with this compound can reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Summary of Anti-inflammatory Activity

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., nitro in 5j ) correlate with lower yields compared to electron-donating groups (e.g., methoxy in 5k ).
  • Synthetic Methods: The target compound and its analogs (e.g., compounds 10, 13 ) utilize one-pot reactions, whereas derivatives like 5a–v employ multi-component Biginelli-like protocols with varied catalysts (e.g., acetic acid, p-TsOH) and solvents (ethanol, water).

Table 2: Melting Points and Bioactivity Trends

Compound Name Melting Point (°C) Bioactivity Notes Reference
7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (Target) N/A Antibacterial vs. Enterococcus faecium
2-Amino-5-methyl-N-(4-nitrophenyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 319.9–320.8 Not reported
2-Amino-N-(3-hydroxy-4-methoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 249.7–250.3 Not reported
1-[7-(3-Fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone N/A Stereochemical separation (chiral SFC)

Key Observations :

  • Melting Points : Derivatives with polar substituents (e.g., nitro, hydroxy) exhibit higher melting points (e.g., 5j: 319.9–320.8°C ), likely due to enhanced intermolecular hydrogen bonding.
  • Bioactivity : The target compound’s isopropylphenyl group may improve membrane permeability compared to hydrophilic substituents (e.g., methoxy in 5l ). Stereochemical complexity in fluorophenyl analogs (e.g., UCB-FcRn-84 ) highlights the role of chirality in drug design.

Green Chemistry and Scalability

The use of 4,4’-trimethylenedipiperidine (TMDP) as a recyclable, non-toxic additive in triazolopyrimidine synthesis (e.g., ethyl 5-amino-7-phenyl derivatives ) contrasts with traditional methods employing volatile bases like piperidine.

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodCatalyst/SolventConditionsYieldKey Considerations
One-pot multicomponentAPTS in ethanolReflux, 24hGoodHigh purity, scalable
TMDP-mediated synthesisTMDP in ethanol/waterRefluxHighToxic catalyst; safety protocols needed
Regioselective cyclizationAcidic conditionsVariesModerateRequires pH optimization

Advanced: How can reaction conditions be optimized to address contradictions in yield and purity across different synthetic protocols?

Methodological Answer:
Contradictions often arise from catalyst toxicity (e.g., TMDP vs. APTS) or solvent polarity. To resolve:

  • Green chemistry approaches : Replace toxic catalysts with biodegradable alternatives (e.g., ionic liquids) and use solvent-free conditions .
  • Process control : Employ continuous flow reactors to maintain consistent temperature and mixing, reducing side reactions .
  • Design of Experiments (DoE) : Use computational tools (e.g., ICReDD’s reaction path search) to predict optimal conditions (temperature, solvent ratios) and validate via small-scale trials .

Basic: What spectroscopic and analytical techniques are used to characterize the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : At 400 MHz (Bruker Avance) in DMSO-d6 or CDCl3 to confirm substituent positions and hydrogen bonding .
  • IR spectroscopy : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • Elemental analysis : Validate molecular formula (e.g., Perkin-Elmer 240-B microanalyzer) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation or regioselectivity?

Methodological Answer:

  • X-ray crystallography : Resolve bond angles and dihedral angles in the triazolo-pyrimidine core. For example, fused ring systems often show planar geometry, but substituents (e.g., 4-isopropylphenyl) may induce steric strain .
  • Computational modeling : Density Functional Theory (DFT) simulations (e.g., Gaussian 09) predict electronic distribution and validate experimental data .

Basic: What biological activities have been reported for structurally similar triazolo-pyrimidine derivatives?

Methodological Answer:

  • Antiproliferative assays : Derivatives show IC₅₀ values <10 µM against breast cancer (MCF-7) and colon cancer (HT-29) cell lines via MTT assays .
  • Antimicrobial screening : Disk diffusion tests against Gram-positive bacteria (e.g., S. aureus) reveal zones of inhibition >15 mm at 100 µg/mL .

Advanced: How can researchers elucidate the mechanism of action for this compound’s biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or topoisomerases using fluorescence polarization .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets or DNA grooves .
  • Transcriptomics : RNA-seq analysis of treated cancer cells to identify dysregulated pathways (e.g., apoptosis or cell cycle arrest) .

Advanced: How should researchers address discrepancies in biological activity data between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution via LC-MS/MS in rodent models .
  • Metabolite identification : Use HR-MS to detect phase I/II metabolites and assess stability in liver microsomes .
  • Dose-response recalibration : Adjust in vitro IC₅₀ values using allometric scaling for species-specific metabolic differences .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.